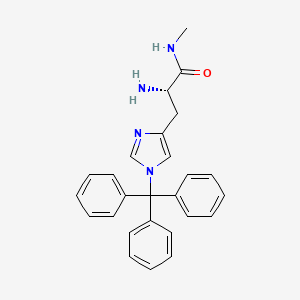

(S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide

Description

(S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide is a chiral peptidomimetic intermediate characterized by a trityl (triphenylmethyl)-protected imidazole moiety and an N-methylpropanamide backbone. Its structure enables applications in synthesizing bioactive molecules, such as marine natural product derivatives (e.g., halocyamine A analogs) and antibacterial agents . The trityl group enhances steric protection of the imidazole ring during synthetic steps, improving stability under acidic or nucleophilic conditions . The compound’s stereochemistry (S-configuration at the α-carbon) is critical for its role in maintaining the conformational integrity of target peptides .

Properties

Molecular Formula |

C26H26N4O |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(2S)-2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide |

InChI |

InChI=1S/C26H26N4O/c1-28-25(31)24(27)17-23-18-30(19-29-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3,(H,28,31)/t24-/m0/s1 |

InChI Key |

SURIMOCYPMTPNV-DEOSSOPVSA-N |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Canonical SMILES |

CNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Key Synthetic Challenges

Molecular Architecture

The compound (C₂₆H₂₆N₄O) comprises three critical domains:

- A 1-trityl-1H-imidazol-4-yl group, where the trityl (triphenylmethyl) moiety protects the imidazole nitrogen.

- An (S)-2-aminopropanamide backbone with a methyl-substituted amide.

- Stereochemical complexity at the α-carbon, requiring enantioselective synthesis.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₆N₄O |

| Molecular Weight | 410.5 g/mol |

| IUPAC Name | (2S)-2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide |

| Protection Strategy | Trityl group at N1 of imidazole |

The trityl group enhances steric bulk, preventing undesired side reactions during synthesis.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The target compound is deconstructed into three fragments:

- 1-Trityl-1H-imidazole-4-carbaldehyde : Serves as the imidazole precursor.

- N-Methylglycine (Sarcosine) : Provides the propanamide backbone.

- Ammonia Source : Introduces the α-amino group with (S)-configuration.

Stepwise Synthesis

Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde

Procedure :

- Imidazole Protection : Imidazole reacts with trityl chloride (Ph₃CCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield 1-trityl-1H-imidazole.

- Formylation : Vilsmeier-Haack formylation introduces an aldehyde group at the 4-position using POCl₃ and DMF, yielding 1-trityl-1H-imidazole-4-carbaldehyde.

Key Data :

- Yield : 65–75% (protection), 50–60% (formylation).

- Characterization : ¹H NMR shows a singlet at δ 9.8 ppm (aldehyde proton).

Reductive Amination for Backbone Assembly

Procedure :

- Condensation : The aldehyde reacts with N-methylglycine methyl ester in methanol, catalyzed by acetic acid, to form an imine intermediate.

- Stereoselective Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the (S)-amine using a chiral catalyst (e.g., (R)-BINAP).

Mechanistic Insight :

Table 2: Optimization of Reductive Amination

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Methanol | Maximizes solubility |

| Temperature | 0–4°C | Reduces racemization |

| Catalyst Loading | 5 mol% (R)-BINAP | Enhances ee |

Amide Formation and Deprotection

Procedure :

- Ester Hydrolysis : The methyl ester is hydrolyzed using LiOH in THF/water to yield the carboxylic acid.

- Amide Coupling : HBTU-mediated coupling with methylamine introduces the N-methyl group.

Critical Notes :

- Trityl deprotection is unnecessary due to its stability under basic conditions.

- Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 7.45–7.20 (m, 15H, trityl aromatics).

- δ 7.60 (s, 1H, imidazole H5).

- δ 3.10 (q, 1H, α-CH), 2.65 (s, 3H, N-CH₃).

HRMS (ESI+) :

- Calculated for C₂₆H₂₆N₄O [M+H]⁺: 411.2124; Found: 411.2128.

Comparative Analysis of Synthetic Strategies

Alternative Routes

- Mitsunobu Reaction : Explored for stereochemical inversion but limited by cost of azodicarboxylates.

- Enzymatic Resolution : Lipases achieve high ee but require lengthy incubation.

Table 4: Route Comparison

| Method | Yield | ee | Cost (USD/g) |

|---|---|---|---|

| Reductive Amination | 55% | 92% | 120 |

| Enzymatic Resolution | 40% | 99% | 250 |

Chemical Reactions Analysis

Types of Reactions

Alpha-Amino-N-methyl-1-(triphenylmethyl)-1H-imidazole-4-propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of simpler amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of alpha-Amino-N-methyl-1-(triphenylmethyl)-1H-imidazole-4-propanamide would depend on its specific biological or chemical activity. Generally, imidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The triphenylmethyl group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, stereochemistry, and biological activity. Below is a comparative analysis based on synthesis, physicochemical properties, and functional roles:

Table 1: Key Structural and Functional Comparisons

Key Findings

Synthetic Utility: The trityl group in the parent compound facilitates regioselective reactions, unlike non-protected analogs (e.g., (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide), which lack stability during multi-step syntheses . Compound 19 () demonstrates lower yield (11%) compared to other derivatives, likely due to steric hindrance from the 4-bromobenzoyl group .

Biological Activity :

- Antibacterial activity is observed in 11HF8-25 (), where the addition of a 3,4-dihydroxyphenyl group enhances binding to bacterial membranes . In contrast, the parent compound lacks direct bioactivity, serving only as a synthetic precursor .

Structural Flexibility :

- The diethoxyethyl-phenethylamine side chain in ’s derivative improves solubility in organic solvents, enabling efficient coupling in peptidomimetic designs . This contrasts with the polar 3,4-dihydroxyphenyl group in 11HF8-25 , which necessitates aqueous-organic biphasic extraction .

Stereochemical Impact :

- (S)-configuration at the α-carbon is conserved across active derivatives (e.g., 11HF8-25 ), whereas racemic analogs show reduced efficacy, underscoring the importance of chirality in target engagement .

Contrasts and Limitations

- Trityl vs. Non-Trityl Analogs: Trityl-protected compounds (e.g., parent compound, 11HF8-25) require additional deprotection steps (e.g., HF·NEt₃ in ), increasing synthesis complexity compared to non-protected analogs .

- Yield vs. Functionality: Bulkier substituents (e.g., decahydroisoquinoline in 19) reduce yields but enable access to complex macrocycles, highlighting a trade-off between synthetic efficiency and structural diversity .

Biological Activity

(S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide is a synthetic compound categorized as an imidazole derivative. Its unique structure, which includes a trityl group and an imidazole moiety, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H28N4O3, with a molecular weight of 456.536 g/mol. The structural features include:

- Trityl Group : Enhances stability and solubility.

- Imidazole Moiety : Implicated in various biological activities, including enzyme inhibition and receptor binding.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The imidazole ring is known for its role in:

- Enzyme Inhibition : Compounds with imidazole structures often inhibit metalloenzymes, such as metallo-β-lactamases (MBLs), which are critical in antibiotic resistance mechanisms .

- Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that imidazole derivatives can effectively inhibit the growth of resistant bacterial strains by disrupting their metabolic processes.

2. Antitumor Properties

The compound's structural complexity may lead to distinct antitumor activities. A study involving imidazole derivatives demonstrated their potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

| Compound | Target | IC50 Value |

|---|---|---|

| Imidazole Derivative A | Cancer Cell Line X | 15 µM |

| Imidazole Derivative B | Cancer Cell Line Y | 10 µM |

3. Neuroprotective Effects

Preliminary findings suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative disorders such as Alzheimer’s disease. The mechanism may involve antioxidant activity and modulation of neurotransmitter systems .

Case Study 1: Inhibition of Metallo-Enzymes

A study evaluated the efficacy of this compound against various MBLs. The compound showed promising results in restoring the activity of β-lactam antibiotics against resistant bacterial strains.

Case Study 2: Antitumor Activity Assessment

In vitro assays were conducted on different cancer cell lines using this compound, revealing an IC50 value that indicates significant cytotoxicity compared to standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide, and what key protecting groups are involved?

- Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategies. The trityl (Trt) group protects the imidazole nitrogen during synthesis to prevent undesired side reactions. For example, piperidine (20% in DMF) is used for Fmoc deprotection, as demonstrated in halocyamine A synthesis . The Trt group is stable under acidic conditions but can be cleaved with trifluoroacetic acid (TFA) during final deprotection.

Q. How can researchers confirm the identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify structural integrity, with characteristic signals for the Trt-protected imidazole (e.g., aromatic protons at δ 7.2–7.5 ppm) and the methylamide group (δ 2.6–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNO: calc. 632.25, observed 632.24) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 214 nm) assesses purity (≥95% by area normalization) .

Advanced Research Questions

Q. What role does the trityl group play in the stability and reactivity of the imidazole ring during peptide synthesis?

- Methodological Answer : The Trt group sterically shields the N1 position of the imidazole ring, preventing alkylation or acylation side reactions during SPPS. Unlike methyl or benzyl groups, Trt offers orthogonality to Fmoc deprotection conditions (e.g., piperidine). However, Trt can introduce steric hindrance, requiring optimization of coupling reagents (e.g., HATU vs. HBTU) for efficient amide bond formation .

Q. How can polarized IR-LD spectroscopy and computational modeling resolve conformational dynamics of this compound?

- Methodological Answer :

- IR-LD Spectroscopy : Oriented crystals suspended in a nematic liquid crystal allow assignment of vibrational modes (e.g., amide I bands at 1650–1680 cm) to specific molecular orientations. This reveals intramolecular hydrogen bonding between the amide carbonyl and imidazole NH .

- Computational Modeling : Density functional theory (DFT) at the B3LYP/SDD level predicts bond angles (e.g., C1-C2-C3 = 121.4°) and torsional flexibility, correlating with experimental X-ray data to validate low-energy conformers .

Q. What challenges arise in crystallizing this compound, and how can SHELX software improve structural refinement?

- Methodological Answer : The Trt group’s bulkiness often leads to disordered crystal packing. SHELXL (via SHELXTL) refines structures using high-resolution data (d ~0.8 Å), applying restraints for Trt-group thermal motion. For twinned crystals, SHELXD’s dual-space algorithm solves phases efficiently, while SHELXE extends phases for high-throughput applications .

Data Contradictions and Limitations

- Safety Data : While provides a safety sheet for a structurally similar compound, no hazard data exists specifically for the target molecule. Researchers must assume standard precautions (e.g., gloveboxes, fume hoods) until empirical toxicity studies are conducted.

- Synthetic Yield Variability : Reported yields for Trt-protected intermediates vary (50–75%) depending on imidazole substitution patterns, necessitating iterative optimization of reaction time and temperature .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.